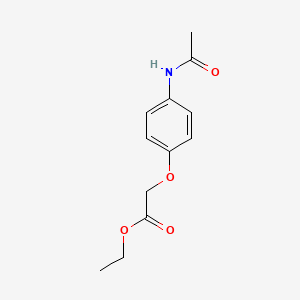

Ethyl 2-(4-acetamidophenoxy)acetate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(4-acetamidophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-16-12(15)8-17-11-6-4-10(5-7-11)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTRDUZXXPCTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309496 | |

| Record name | Ethyl (4-acetamidophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67202-81-7 | |

| Record name | 67202-81-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (4-acetamidophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emerging Therapeutic Potential of Phenoxyacetic Acid Ethyl Esters: A Technical Guide for Drug Discovery Professionals

Abstract

Phenoxyacetic acid derivatives have long been recognized for their diverse biological activities, ranging from herbicidal to therapeutic applications. This technical guide delves into the specific and often under-explored subclass of phenoxyacetic acid ethyl esters, highlighting their burgeoning potential in modern drug discovery. While the parent carboxylic acids have been the primary focus of past research, recent evidence suggests that their ethyl ester counterparts may offer unique advantages in terms of bioavailability and targeted delivery, warranting dedicated investigation. This document provides an in-depth analysis of the synthesis, known biological activities, and potential therapeutic applications of these compounds, with a focus on their anti-inflammatory, anti-cancer, and neuroprotective properties. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the foundational knowledge required to explore this promising chemical space.

Introduction: The Phenoxyacetic Acid Scaffold and the Significance of Esterification

The phenoxyacetic acid core structure, characterized by a phenyl ring linked to a carboxylic acid moiety via an ether bond, is a versatile pharmacophore present in numerous clinically used drugs and biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, and antihypertensive effects.[1]

Esterification of the carboxylic acid group to form ethyl esters can profoundly alter the physicochemical properties of the parent molecule. This modification can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Furthermore, ethyl esters can act as prodrugs, undergoing hydrolysis in vivo by esterase enzymes to release the active carboxylic acid, which can lead to altered pharmacokinetic profiles and tissue distribution. This guide will explore the specific therapeutic avenues where phenoxyacetic acid ethyl esters are showing promise.

Synthesis of Phenoxyacetic Acid Ethyl Esters

The synthesis of phenoxyacetic acid ethyl esters is a well-established process in medicinal chemistry, typically involving a straightforward nucleophilic substitution reaction.

General Synthesis Workflow

The most common synthetic route involves the reaction of a substituted phenol with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a weak base.

Caption: General synthesis of phenoxyacetic acid ethyl esters.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(4-formylphenoxy)acetate

This protocol describes the synthesis of a key intermediate used in the development of more complex phenoxyacetic acid derivatives.[2]

Materials:

-

4-hydroxybenzaldehyde

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring the reaction at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield pure ethyl 2-(4-formylphenoxy)acetate.[2]

Therapeutic Applications and Mechanisms of Action

While research into the specific therapeutic applications of phenoxyacetic acid ethyl esters is still emerging, several promising areas have been identified.

Anti-inflammatory Activity

Inflammation is a key pathological process in a multitude of diseases. A primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is a key mediator of the inflammatory response.[2]

Phenoxyacetic acid derivatives have been investigated as selective COX-2 inhibitors.[2] Although the final active compounds in these studies are often the carboxylic acids, their synthesis proceeds through ethyl ester intermediates.[2] This suggests that the ethyl esters themselves may possess anti-inflammatory activity or act as effective prodrugs. For instance, ethyl 4-chloro-2-methylphenoxyacetate has been shown to affect hepatic lipid metabolizing enzymes, implying a broader biological impact.[3]

Mechanism of Action: COX-2 Inhibition

The proposed mechanism involves the binding of the phenoxyacetic acid moiety to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators.[2]

Caption: Inhibition of the COX-2 pathway by phenoxyacetic acids.

Anti-Cancer Activity

The potential of phenoxyacetic acid derivatives in oncology is an active area of research. While many studies have focused on the "ethyl acetate fractions" of plant extracts, which contain a mixture of compounds, these have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer.[4][5] This provides a rationale for investigating the anti-proliferative activity of specific phenoxyacetic acid ethyl ester compounds.

Mechanism of Action: Induction of Apoptosis

One of the key mechanisms by which these compounds may exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. Studies on ethyl acetate fractions have shown that they can trigger apoptosis through the mitochondrial pathway and by modulating the expression of pro-apoptotic genes.[4]

Caption: Proposed apoptotic pathway induced by phenoxyacetic acid ethyl esters.

Neuroprotective Activity

Neurodegenerative diseases represent a significant and growing healthcare challenge. There is evidence to suggest that phenoxyacetic acid ethyl esters could have neuroprotective effects. For example, ethyl 2-(4-hydroxyphenoxy)acetate has been identified as an agonist of the insulin receptor and, due to its lipophilicity, is predicted to cross the blood-brain barrier, making it a potential candidate for treating neurological disorders.[6] Furthermore, ethyl acetate fractions of certain natural products have demonstrated neuroprotective properties by inhibiting oxidative stress-induced neuronal damage.[7]

Mechanism of Action: Multi-faceted Neuroprotection

The neuroprotective effects of these compounds are likely multi-faceted, involving antioxidant, anti-inflammatory, and anti-apoptotic properties.[7] By mitigating oxidative stress and inflammation in the central nervous system, these compounds may help to protect neurons from damage and degeneration.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel phenoxyacetic acid ethyl esters, a series of in vitro and in vivo assays are essential.

In Vitro Anti-inflammatory Assay: COX-2 Inhibition

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compounds (phenoxyacetic acid ethyl esters)

-

EIA buffer and reagents for prostaglandin detection (e.g., PGE₂ EIA kit)

Procedure:

-

Pre-incubate the COX-2 enzyme with the test compound or vehicle control at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at 37°C.

-

Stop the reaction.

-

Measure the amount of prostaglandin (e.g., PGE₂) produced using an enzyme immunoassay (EIA).

-

Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

| Compound | COX-2 IC₅₀ (µM) | Reference |

| Celecoxib (Reference) | 0.05 | [2] |

| Mefenamic Acid (Reference) | 1.98 | [2] |

| Phenoxyacetic Acid Derivative 5f | 0.06 | [2] |

| Phenoxyacetic Acid Derivative 7b | 0.06 | [2] |

| Phenoxyacetic Acid Derivative 10c | 0.07 | [2] |

| Phenoxyacetic Acid Derivative 10f | 0.06 | [2] |

| Note: IC₅₀ values are for the final phenoxyacetic acid derivatives, synthesized from their corresponding ethyl esters. |

In Vitro Anti-Cancer Assay: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)

-

Complete cell culture medium

-

Test compounds (phenoxyacetic acid ethyl esters)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

| Cell Line | Treatment | IC₅₀ (µg/mL) | Reference |

| MCF-7/HER-2 | Ethyl acetate fraction of Vernonia amygdalina | 66 | [8] |

| MDA-MB-231 | Ethyl acetate fraction of Centratherum punctatum | < 3 | [9] |

| Note: IC₅₀ values are for ethyl acetate fractions, which contain a mixture of compounds including phenolics. |

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[10]

Animals:

-

Wistar or Sprague-Dawley rats

Procedure:

-

Administer the test compound or vehicle control to the rats orally or via intraperitoneal injection.

-

After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Future Directions and Conclusion

The exploration of phenoxyacetic acid ethyl esters as therapeutic agents is a field with considerable untapped potential. While the existing research provides a strong foundation, further studies are needed to:

-

Synthesize and screen a wider range of substituted phenoxyacetic acid ethyl esters to establish clear structure-activity relationships (SAR).

-

Conduct detailed pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

-

Elucidate the precise molecular mechanisms underlying their biological activities.

-

Evaluate the efficacy and safety of promising lead compounds in more advanced preclinical models of disease.

References

-

Choi, Y. H., et al. (2022). Phenolic composition and neuroprotective effects of the ethyl-acetate fraction from Inonotus sanghuang against H2O2-induced apoptotic cell death of primary cortical neuronal cells. Food Science and Biotechnology, 31(10), 1335–1346. [Link]

-

Jetir. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 11(3). [Link]

-

Krowczynski, A., et al. (2022). Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. Journal of Inflammation Research, 15, 2587–2604. [Link]

-

Lestari, B., et al. (2024). Cytotoxicity and apoptotic effects of the ethyl acetate fraction of Zanthoxylum acanthopodium DC fruit on B16F10 melanoma cell culture. Journal of Applied Pharmaceutical Science, 14(1), 1-8. [Link]

-

PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-CHLORO-2-METHYLPHENOXYACETIC ACID. [Link]

-

Al-Ghorbani, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1293. [Link]

-

IOSR Journal. (n.d.). Antiproliferative And Anti-Migration Properties, In Vivo Safety And Efficacy Evaluations Of The Ethyl Acetate. [Link]

-

Pure Water Products. (n.d.). MCPA (4-(2-methyl-4-chlorophenoxy)acetic acid). Retrieved from [Link]

-

Wullur, A. C., et al. (2024). Anticancer activity of the ethylacetate fraction of Vernonia amygdalina Delile towards overexpression of HER-2 breast cancer cell lines. Pharmacia, 71(2), 443-451. [Link]

-

The Good Scents Company. (n.d.). ethyl phenoxyacetate. Retrieved from [Link]

-

Yamada, J., et al. (1985). Effects of ethyl 4-chloro-2-methylphenoxyacetate on hepatic peroxisomal enzymes in rats. Biochemical Pharmacology, 34(16), 2973-2975. [Link]

-

Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 95(18), 10607–10612. [Link]

-

Al-Salahi, R., et al. (2014). Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study. Drug design, development and therapy, 8, 2427–2434. [Link]

-

Oyeyemi, O. T., et al. (2021). In-vitro Assessment of the Antiproliferative and Apoptotic Potential of the Ethyl acetate Extract of Peltophorum africanum on Different Cancer Cell Lines. Tropical Journal of Natural Product Research, 5(1), 111-117. [Link]

-

Kim, J. H., et al. (2009). Selective Cytotoxic Effects on Human Cancer Cell Lines of Phenolic-Rich Ethyl-Acetate Fraction From Rhus Verniciflua Stokes. American Journal of Chinese Medicine, 37(3), 609-620. [Link]

-

Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

-

Jetir. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 11(3). [Link]

-

Al-Omair, M. A. (2023). New chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate. IUCrData, 8(12), x231264. [Link]

-

ResearchGate. (2023). (PDF) Antiproliferative Activity of Ethyl Acetate Fraction of Euphorbia ingens against Prostate Cancer Cell Line: An in silico and in vitro Analysis. [Link]

-

Wikipedia. (n.d.). MCPA. Retrieved from [Link]

-

Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]

-

PubChem. (n.d.). (2-Ethyl-2-adamantyl) 2-(4-formylphenoxy)acetate. Retrieved from [Link]

-

Chen, Y. H., et al. (2022). The anti-inflammatory properties of ethyl acetate fraction in ethanol extract from Sarcodia suiae sp. alleviates atopic dermatitis-like lesion in mice. Bioscience, biotechnology, and biochemistry, 86(5), 683–691. [Link]

-

ResearchGate. (n.d.). Graphical representation of IC 50 (COX-1 and COX-2) values for the.... [Link]

-

Shokrzadeh, M., et al. (2009). Cytotoxic Effects of Ethyl Acetate Extract of Sambucus ebulus Compared With Etoposide on Normal and Cancer Cell Lines. Pharmacognosy Magazine, 5(20), 316-319. [Link]

-

Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

-

Zhu, Q., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620–18639. [Link]

-

Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1522. [Link]

-

Cho, J., et al. (2005). Neuroprotective and antioxidant effects of the ethyl acetate fraction prepared from Tussilago farfara L. Biological & pharmaceutical bulletin, 28(3), 455–460. [Link]

-

Zhang, Y., et al. (2022). Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation. Molecules, 27(19), 6245. [Link]

-

Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 95(18), 10607–10612. [Link]

-

Likhitwitayawuid, K., et al. (2020). Anti-Inflammatory Activity of Oxyresveratrol Tetraacetate, an Ester Prodrug of Oxyresveratrol, on Lipopolysaccharide-Stimulated RAW264.7 Macrophage Cells. Molecules, 25(11), 2533. [Link]

-

Zheleva-Dimitrova, D. Z., et al. (2022). Anticancer Activity of Ethyl Acetate/Water Fraction from Tanacetum vulgare L. Leaf and Flower Extract. Plants, 11(13), 1716. [Link]

-

LookChem. (n.d.). Ethyl (4-formylphenoxy)acetate. Retrieved from [Link]

-

Venereo, J. R., et al. (2021). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. Biomolecules, 11(2), 221. [Link]

-

Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2(1), 67-82. [Link]

-

Al-Marzoqi, A. H., et al. (2023). Cytotoxic Activity of the Ethyl Acetate Extract of Iraqi Carica papaya Leaves in Breast and Lung Cancer Cell Lines. Evidence-based complementary and alternative medicine : eCAM, 2023, 9956468. [Link]

-

PubChem. (n.d.). Ethyl 2-(2-formylphenoxy)acetate. Retrieved from [Link]

-

Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

-

Thomas, J., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3581. [Link]

-

Al-Warhi, T., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 11(10), 1210. [Link]

-

S, S., et al. (2016). Anti-Inflammatory effect of ethyl acetate extracts and pure molecules of ethno medicinal plants. Journal of Pharmacognosy and Phytochemistry, 5(5), 254-259. [Link]

-

ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... [Link]

-

de Cássia da Silveira e Sá, R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 29(2), 256-265. [Link]

-

Lee, J. Y., et al. (2016). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Neuroscience letters, 612, 192–197. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of ethyl 4-chloro-2-methylphenoxyacetate on hepatic peroxisomal enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and apoptotic effects of the ethyl acetate fraction of Zanthoxylum acanthopodium DC fruit on B16F10 melanoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In - vitro Assessment of the Antiproliferative and Apoptotic Potential of the Ethyl acetate Extract of Peltophorum africanum on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. Phenolic composition and neuroprotective effects of the ethyl-acetate fraction from Inonotus sanghuang against H2O2-induced apoptotic cell death of primary cortical neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity of the ethylacetate fraction of Vernonia amygdalina Delile towards overexpression of HER-2 breast cancer cell lines [pharmacia.pensoft.net]

- 9. iosrjournals.org [iosrjournals.org]

- 10. scielo.br [scielo.br]

An In-Depth Technical Guide to the Spectroscopic Analysis of Ethyl 2-(4-acetamidophenoxy)acetate

Introduction

In the landscape of pharmaceutical development and materials science, the precise and unambiguous structural characterization of chemical entities is paramount. Ethyl 2-(4-acetamidophenoxy)acetate, a derivative of the widely known analgesic paracetamol (acetaminophen), serves as a key intermediate in the synthesis of various novel compounds. Its molecular architecture, featuring an ester, an ether, an amide, and an aromatic ring, presents a rich case for a multi-faceted spectroscopic investigation.

This guide provides a comprehensive, in-depth analysis of Ethyl 2-(4-acetamidophenoxy)acetate using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a mere recitation of data, this document is structured to elucidate the causality behind the spectroscopic signals, offering field-proven insights into experimental design, data interpretation, and the synergistic power of these methods for rigorous structural validation. Each section is designed as a self-validating system, where the data from one technique corroborates and enhances the findings of the others, ensuring the highest degree of scientific integrity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the chemical environment and connectivity of nearly every atom in the structure.

A. Experimental Protocol: Ensuring High-Fidelity Data

The quality of an NMR spectrum is directly dependent on a meticulous sample preparation and acquisition protocol. The goal is to obtain a homogeneous solution free of particulate matter, which can degrade spectral resolution.[1]

-

Sample Preparation :

-

Accurately weigh 5-10 mg of high-purity Ethyl 2-(4-acetamidophenoxy)acetate.

-

Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds, though DMSO-d₆ is superior for ensuring the observation of exchangeable protons like those on amides.

-

Ensure complete dissolution. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1]

-

The final sample volume should be approximately 0.55 mL, corresponding to a depth of about 4 cm in the tube, which is optimal for the shim systems of modern spectrometers.[1]

-

-

Data Acquisition :

-

The sample is analyzed on a 400 MHz (or higher) NMR spectrometer.

-

Prior to data collection, the magnetic field homogeneity is optimized through an automated or manual "shimming" process, using the deuterium signal from the solvent as a lock to stabilize the field.[2]

-

For ¹H NMR, a standard pulse sequence is used, typically acquiring 8 to 16 scans. For ¹³C NMR, which is inherently less sensitive, several hundred to a few thousand scans may be necessary.

-

B. ¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a wealth of information based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

-

Chemical Shift (δ) : Indicates the electronic environment of a proton. Protons near electronegative atoms (like oxygen or nitrogen) are "deshielded" and appear at a higher chemical shift (further downfield).[3]

-

Integration : The area under a signal is proportional to the number of protons it represents.

-

Multiplicity : Describes the splitting of a signal due to the influence of neighboring protons, following the n+1 rule.

Based on the structure of Ethyl 2-(4-acetamidophenoxy)acetate, we can predict the following signals:

| Signal Assignment (Label) | Predicted δ (ppm) | Integration | Multiplicity | Rationale |

| Ethyl CH₃ (a) | ~1.3 | 3H | Triplet (t) | Aliphatic protons coupled to the adjacent CH₂ group (2 neighbors, n+1=3). |

| Acetyl CH₃ (b) | ~2.1 | 3H | Singlet (s) | Isolated methyl group with no adjacent protons. Shift is downfield due to the adjacent C=O group. |

| Ethyl CH₂ (c) | ~4.2 | 2H | Quartet (q) | Methylene protons adjacent to an oxygen and coupled to the CH₃ group (3 neighbors, n+1=4). |

| Methylene O-CH₂ (d) | ~4.6 | 2H | Singlet (s) | Methylene protons between two electronegative oxygen atoms, resulting in a significant downfield shift. No adjacent protons. |

| Aromatic H (e) | ~6.9 | 2H | Doublet (d) | Protons on the aromatic ring ortho to the ether linkage. |

| Aromatic H (f) | ~7.5 | 2H | Doublet (d) | Protons on the aromatic ring ortho to the acetamido group. |

| Amide N-H (g) | ~8.0-9.0 | 1H | Singlet (s) | The amide proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. |

Note: Aromatic protons (e, f) form an AA'BB' system, which may appear as two distinct doublets.

C. ¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum indicates the number of chemically unique carbon environments in the molecule. As with ¹H NMR, the chemical shift is determined by the electronic environment, with carbons bonded to electronegative atoms and carbonyl carbons appearing significantly downfield.[4]

| Signal Assignment | Predicted δ (ppm) | Rationale |

| Ethyl C H₃ | ~14 | Standard aliphatic methyl carbon. |

| Acetyl C H₃ | ~24 | Aliphatic methyl carbon, slightly deshielded by the adjacent carbonyl group.[5][6] |

| Ethyl C H₂ | ~61 | Aliphatic methylene carbon deshielded by the adjacent ester oxygen. |

| Methylene O-C H₂ | ~66 | Aliphatic methylene carbon strongly deshielded by two adjacent oxygen atoms. |

| Aromatic C (ortho to -OR) | ~115 | Shielded aromatic carbon due to the electron-donating nature of the ether oxygen. |

| Aromatic C (ortho to -NH) | ~121 | Aromatic carbon whose shift is influenced by the acetamido group.[5][6] |

| Aromatic C (ipso, C-O) | ~155 | Quaternary aromatic carbon bonded to the ether oxygen, significantly deshielded. |

| Aromatic C (ipso, C-N) | ~132 | Quaternary aromatic carbon bonded to the nitrogen. |

| Ester C =O | ~168 | Carbonyl carbon of the ester functional group. |

| Amide C =O | ~169 | Carbonyl carbon of the amide functional group.[5][6] |

Note: The two pairs of aromatic CH carbons may not be perfectly equivalent, potentially leading to four signals in the aromatic region.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds vibrate at characteristic frequencies, providing a molecular "fingerprint."

A. Experimental Protocol: The Simplicity of ATR

For solid samples, Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation.[7][8]

-

Sample Preparation : Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond).

-

Data Acquisition :

-

Apply pressure using the built-in clamp to ensure firm, uniform contact between the sample and the crystal.

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000–400 cm⁻¹. The final spectrum is automatically generated as an absorbance or transmittance plot.

-

B. Spectral Interpretation

The IR spectrum of Ethyl 2-(4-acetamidophenoxy)acetate is expected to show strong, characteristic absorptions corresponding to its multiple functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3300–3250 | N-H Stretch | Secondary Amide | Strong, sharp peak. |

| 3000–2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium to strong peaks. |

| ~1750 | C=O Stretch | Ester | Very strong, sharp peak.[9] |

| ~1670 | C=O Stretch (Amide I) | Secondary Amide | Very strong, sharp peak. |

| ~1550 | N-H Bend (Amide II) | Secondary Amide | Strong peak. |

| 1600 & 1500 | C=C Stretch | Aromatic Ring | Two sharp peaks of variable intensity. |

| 1250–1050 | C-O Stretch | Ether & Ester | Two very strong, broad peaks. Esters typically show two C-O stretches.[9] |

| ~830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic | Strong peak, indicative of para-substitution. |

The presence of strong peaks around 1750 cm⁻¹ (ester C=O), 1670 cm⁻¹ (amide C=O), and the dual C-O stretches in the 1250-1050 cm⁻¹ region provides definitive evidence for the core structure.[9][10]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation, offers clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target compound, as it typically keeps the molecule intact.[11][12]

A. Experimental Protocol: Gentle Ionization with ESI

-

Sample Preparation : Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Data Acquisition :

-

The solution is infused into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.[11][12]

-

The solvent evaporates, leading to the formation of gas-phase ions.

-

The analysis is typically performed in positive ion mode, looking for the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

-

For structural information, tandem MS (MS/MS) can be performed, where the parent ion of interest is isolated and fragmented through collision-induced dissociation (CID).[12]

-

B. Data Analysis and Interpretation

The molecular formula of Ethyl 2-(4-acetamidophenoxy)acetate is C₁₂H₁₅NO₄.

-

Molecular Weight : The calculated monoisotopic mass is 237.1001 Da.[13]

-

Molecular Ion Peak : In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 238.1079 . A sodium adduct, [M+Na]⁺, at m/z 260.0898 may also be present. The detection of this molecular ion peak is the most critical piece of data from MS, as it confirms the overall molecular formula.

-

Fragmentation Pattern : Tandem MS (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragments that confirm the connectivity of the molecule. Key bond cleavages would include:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

-

Cleavage of the ether bond.

-

Fragmentation of the amide group.

-

| Predicted m/z | Fragment Structure/Loss | Rationale |

| 192.08 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethyl ester, a common fragmentation pathway. |

| 150.05 | [M+H - C₄H₆O₂]⁺ | Cleavage of the entire ethyl acetate side chain at the ether linkage. |

| 108.04 | [C₆H₄O-NH₂]⁺ | Fragment corresponding to the 4-aminophenol core after cleavage and rearrangement. |

IV. Integrated Spectroscopic Analysis: A Unified Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides the complete picture, but together, they offer an unassailable confirmation of the molecular structure.

-

MS Confirms the Formula : Mass spectrometry provides the molecular weight of 237.25 g/mol and the elemental formula C₁₂H₁₅NO₄.[13] This is the foundational piece of the puzzle.

-

IR Identifies the Building Blocks : The IR spectrum confirms the presence of the key functional groups: an amide (N-H and C=O stretches), an ester (C=O and C-O stretches), an ether (C-O stretch), and a 1,4-disubstituted aromatic ring.

-

NMR Assembles the Pieces : With the functional groups and formula established, NMR spectroscopy provides the final, detailed blueprint.

-

¹H NMR confirms the presence and connectivity of the ethyl group (quartet and triplet), the acetyl methyl group (singlet), the ether-linked methylene (singlet), and the para-substituted aromatic ring (two doublets). The integration values (3H, 3H, 2H, 2H, 2H, 2H, 1H) perfectly match the 15 protons in the proposed structure.

-

¹³C NMR confirms the presence of all 12 unique or semi-unique carbons, including the distinct carbonyls for the ester and amide, and the characteristic shifts for the aromatic and aliphatic carbons.

-

The collective data from NMR, IR, and MS are entirely self-consistent and align perfectly with the proposed structure of Ethyl 2-(4-acetamidophenoxy)acetate, leaving no room for ambiguity. This rigorous, multi-technique approach is the gold standard in chemical analysis, ensuring the identity and purity of compounds critical to research and development.

References

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., Ng, K. F., Suen, M. W., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 309738, Ethyl 2-(4-acetamidophenoxy)acetate. Retrieved from [Link].

-

Iowa State University Chemical Instrumentation Facility (n.d.). NMR Sample Preparation. Retrieved from [Link].

-

B. A. Smith (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link].

-

Western University, Department of Chemistry (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link].

-

Mettler Toledo (n.d.). ATR – Theory and Applications. Retrieved from [Link].

-

LibreTexts Chemistry (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link].

-

R. M. Dittmar, et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link].

-

P. Z. El-Khatib (2020). NMR of acetanilide. Retrieved from [Link].

-

Oregon State University (n.d.). 1H NMR Chemical Shift. Retrieved from [Link].

-

Oregon State University (n.d.). 13C NMR Chemical Shift. Retrieved from [Link].

-

LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

Sources

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]

- 6. organicsynthesisinternational.blogspot.com [organicsynthesisinternational.blogspot.com]

- 7. mmrc.caltech.edu [mmrc.caltech.edu]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. youtube.com [youtube.com]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ethyl 2-(4-acetamidophenoxy)acetate | C12H15NO4 | CID 309738 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the O-Alkylation of 4-Acetamidophenol

Introduction: The Significance of O-Alkylated 4-Acetamidophenol Derivatives

4-Acetamidophenol, widely known as paracetamol or acetaminophen, is a cornerstone of modern medicine, valued for its analgesic and antipyretic properties.[1][2] The chemical modification of its phenolic hydroxyl group through O-alkylation opens a gateway to a diverse range of derivatives with modulated pharmacological profiles. This process, which converts the phenol into an ether, is a fundamental transformation in medicinal chemistry. A classic example is the synthesis of phenacetin (N-(4-ethoxyphenyl)acetamide), an early analgesic and antipyretic, from paracetamol.[3] While phenacetin itself has been largely withdrawn due to safety concerns, the underlying O-alkylation reaction remains a vital tool for drug development professionals exploring new chemical entities based on the 4-acetamidophenol scaffold.

This guide provides a detailed experimental protocol for the O-alkylation of 4-acetamidophenol, grounded in the principles of the Williamson ether synthesis.[4][5] We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a step-by-step procedure, and discuss methods for the purification and characterization of the final product. Furthermore, we will explore advanced techniques such as Phase Transfer Catalysis (PTC) as a greener and more efficient alternative.

Reaction Principle: The Williamson Ether Synthesis

The O-alkylation of 4-acetamidophenol is typically achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[5] The core principle involves two key steps:

-

Deprotonation: The weakly acidic phenolic proton of 4-acetamidophenol (pKa ≈ 9.4-10) is removed by a base to form a more nucleophilic phenoxide ion.[1][6]

-

Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a concerted backside attack, displacing the halide and forming the ether linkage.[5]

Caption: General workflow of the Williamson ether synthesis for O-alkylation.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Acetamidophenol (Paracetamol) | ≥98% | Sigma-Aldrich | Starting material. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base for deprotonation. |

| Ethyl Iodide (C₂H₅I) | ≥99% | Alfa Aesar | Alkylating agent. |

| 2-Butanone (Methyl Ethyl Ketone) | Anhydrous, ≥99% | VWR | Reaction solvent. |

| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction. |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich | For aqueous wash. |

| Sodium Chloride (NaCl) | ACS Reagent | VWR | For brine solution. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |

| Deionized Water | - | - | For workup. |

| Round-bottom flask (50 mL) | - | - | Reaction vessel. |

| Reflux condenser | - | - | |

| Magnetic stirrer and stir bar | - | - | |

| Heating mantle | - | - | |

| Separatory funnel (100 mL) | - | - | For extraction. |

| Büchner funnel and filter flask | - | - | For filtration. |

| Rotary evaporator | - | - | For solvent removal. |

Experimental Protocol: Synthesis of N-(4-ethoxyphenyl)acetamide (Phenacetin)

This protocol details the synthesis of phenacetin from 4-acetamidophenol and ethyl iodide.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetamidophenol (1.51 g, 10 mmol).

-

Add anhydrous potassium carbonate (2.07 g, 15 mmol). The use of a slight excess of base ensures complete deprotonation of the phenol.[7]

-

Add 20 mL of anhydrous 2-butanone to the flask. The choice of a polar aprotic solvent like 2-butanone (or acetonitrile, DMF) is crucial as it solvates the potassium cation but not the phenoxide anion, thus enhancing the nucleophilicity of the phenoxide.[5][8]

-

Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

-

-

Addition of Alkylating Agent:

-

While stirring the suspension, add ethyl iodide (1.2 mL, 15 mmol). A primary alkyl halide is used to favor the S(_N)2 reaction over the competing E2 elimination pathway, which is prevalent with secondary and tertiary halides.[1][4] Iodides are excellent leaving groups, leading to faster reaction rates compared to bromides or chlorides.[7]

-

-

Reaction under Reflux:

-

Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) with continuous stirring.

-

Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

-

-

Workup and Extraction:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Filter the solid inorganic salts (potassium carbonate and potassium iodide) using a Büchner funnel and wash the solids with a small amount of 2-butanone.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer with 20 mL of 5% aqueous sodium hydroxide solution to remove any unreacted 4-acetamidophenol.

-

Wash the organic layer with 20 mL of deionized water, followed by 20 mL of brine (saturated NaCl solution) to remove residual water and inorganic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

-

Isolation and Purification of the Product:

-

Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product as a solid.

-

Purify the crude product by recrystallization from an ethanol-water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

-

Caption: Step-by-step experimental workflow for O-alkylation.

Process Optimization and Mechanistic Considerations

-

Choice of Base: While potassium carbonate is a mild and effective base for deprotonating phenols, stronger bases like sodium hydride (NaH) can also be used, especially with less reactive alkylating agents.[4][9] However, NaH is highly reactive and requires strictly anhydrous conditions.[4] For the acidic phenol in 4-acetamidophenol, K₂CO₃ provides a good balance of reactivity and safety.[7]

-

C- vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[8] O-alkylation is generally favored.[10] The use of polar aprotic solvents like 2-butanone or DMF minimizes the solvation of the highly electronegative oxygen atom, leaving it more available for nucleophilic attack and thus promoting O-alkylation over C-alkylation.[8][11]

-

Leaving Group: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.[7] If using a less reactive alkyl chloride, the addition of a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction through an in-situ Finkelstein reaction, which converts the alkyl chloride to the more reactive alkyl iodide.[5]

Advanced Protocol: Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis offers a greener and often more efficient alternative to the classical Williamson ether synthesis.[3][12] This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkyl halide). The PTC catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous to the organic phase where the reaction occurs.[13]

PTC Protocol Outline

-

Combine 4-acetamidophenol, the alkyl halide, and a catalytic amount of TBAB (e.g., 5 mol%) in a suitable organic solvent like toluene.

-

Add an aqueous solution of a base (e.g., 50% NaOH).

-

Stir the biphasic mixture vigorously at an elevated temperature (e.g., 70-80 °C) for several hours.

-

The workup involves separating the organic layer, washing with water, drying, and removing the solvent.

The primary advantages of PTC include the use of inexpensive inorganic bases, the potential to avoid anhydrous solvents, and often faster reaction rates.[3]

Caption: Mechanism of Phase Transfer Catalysis in O-alkylation.

Characterization of the Product

Thorough characterization is essential to confirm the identity and purity of the synthesized O-alkylated 4-acetamidophenol.

| Analytical Technique | Expected Results for N-(4-ethoxyphenyl)acetamide |

| Melting Point | 134-136 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.41 (t, 3H, -OCH₂CH₃), 2.15 (s, 3H, -COCH₃), 4.01 (q, 2H, -OCH₂CH₃), 6.85 (d, 2H, Ar-H), 7.37 (d, 2H, Ar-H), ~7.9 (br s, 1H, -NH).[14] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.8 (-OCH₂CH₃), 24.3 (-COCH₃), 63.6 (-OCH₂CH₃), 114.6 (Ar-C), 121.8 (Ar-C), 131.3 (Ar-C), 156.1 (Ar-C), 168.4 (C=O). |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1660 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend), ~1240 (Ar-O-C stretch), ~830 (para-disubstituted C-H bend).[15] |

| Mass Spectrometry (EI) | m/z 179 [M]⁺, 137 [M - C₂H₄]⁺, 109 [M - C₂H₄ - CO]⁺, 95, 65. |

Safety and Handling

-

4-Acetamidophenol: Harmful if swallowed.[16][17] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Alkyl Halides (e.g., Ethyl Iodide): Alkylating agents are often toxic, flammable, and potential carcinogens. Handle in a well-ventilated fume hood.

-

Bases (e.g., K₂CO₃, NaOH): Corrosive. Avoid contact with skin and eyes.

-

Solvents (e.g., 2-Butanone, Diethyl Ether): Highly flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Conclusion

The O-alkylation of 4-acetamidophenol via the Williamson ether synthesis is a fundamental and versatile reaction in pharmaceutical and organic chemistry. By understanding the underlying S(_N)2 mechanism, researchers can make informed decisions regarding the choice of base, solvent, and alkylating agent to optimize reaction outcomes. This guide provides a robust and reliable protocol for this transformation, along with insights into process optimization and modern, greener alternatives like phase transfer catalysis. Rigorous purification and characterization are paramount to ensure the quality of the final product for its intended application in drug discovery and development.

References

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 29). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved from [Link]

-

Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. Retrieved from [Link]

-

PubChem. (n.d.). Acetaminophen. National Center for Biotechnology Information. Retrieved from [Link]

-

American Chemical Society Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

What Is the Mechanism of Phenol Alkylation? (2024, March 20). Exporter China. Retrieved from [Link]

-

Sánchez-Verdú, M. P., et al. (1997). Solvent-free Phase Transfer Catalysis. Improvements in Serine O-Alkylation. ResearchGate. Retrieved from [Link]

-

Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]

-

Muthuselvi, C., et al. (2017, August 24). XRD and spectroscopy analyzes of 4-acetamidophenol grown by single diffusion gel method. ResearchGate. Retrieved from [Link]

-

Denmark, S. E., et al. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Retrieved from [Link]

-

Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. (2018). ResearchGate. Retrieved from [Link]

-

Kumar, P., et al. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. Retrieved from [Link]

-

Carl ROTH. (2025, February 26). Safety Data Sheet: 4-Acetamidophenol ≥95 %. Retrieved from [Link]

- Alkylation of phenol by alkyl halides catalyzed by finely divided gels of certain drying oils. (1949). Google Patents.

-

PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. (n.d.). eGyanKosh. Retrieved from [Link]

-

Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

-

Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. (2017). ResearchGate. Retrieved from [Link]

-

The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Baty, J. D., & Robinson, P. R. (1976). Gas-chromatographic method for acetaminophen (N-acetyl-p-aminophenol) based on sequential alkylation. PubMed. Retrieved from [Link]

-

Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.). PTC Organics, Inc. Retrieved from [Link]

-

What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011, September 18). Reddit. Retrieved from [Link]

-

Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). ReactionFlash. Retrieved from [Link]

- Method for the purification of acetaminophen. (1992). Google Patents.

-

FT−IR spectrum of 4-acetamidophenol. (2016). ResearchGate. Retrieved from [Link]

-

Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]

-

Chemistry of Enolates - C vs O Alkylation. (2011, February 25). PharmaXChange.info. Retrieved from [Link]

-

What is the product of the reaction between phenol and alkyl halides? (2020, April 9). Quora. Retrieved from [Link]

-

Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]

-

Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. Retrieved from [Link]

- Fruchey, S. O., et al. (1995). Improved method for the purification of acetaminophen. European Patent Office.

-

Iqbal, S., et al. (2006). Isolation and characterization of a pseudomonas strain that degrades 4-acetamidophenol and 4-aminophenol. PubMed. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 7. francis-press.com [francis-press.com]

- 8. pharmaxchange.info [pharmaxchange.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. crdeepjournal.org [crdeepjournal.org]

- 13. phasetransfer.com [phasetransfer.com]

- 14. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]

- 17. Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of Ethyl 2-(4-acetamidophenoxy)acetate via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl 2-(4-acetamidophenoxy)acetate, a key intermediate in pharmaceutical synthesis, using automated flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals engaged in small to medium-scale synthesis. This guide emphasizes the rationale behind experimental choices, from the selection of the stationary and mobile phases to the optimization of the separation gradient. By following this protocol, researchers can consistently achieve high purity of the target compound, effectively removing common impurities associated with its synthesis.

Introduction

Ethyl 2-(4-acetamidophenoxy)acetate is a significant building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the desired efficacy and safety profile of the final active pharmaceutical ingredient (API). The compound is typically synthesized via the Williamson ether synthesis, reacting paracetamol (4-acetamidophenol) with an ethyl haloacetate, such as ethyl chloroacetate, in the presence of a base.[1] This reaction, while generally efficient, can result in a crude product containing unreacted starting materials and by-products, necessitating a robust purification strategy. Column chromatography is a widely adopted technique for such purifications due to its high resolving power and adaptability.

This document outlines a detailed protocol for the purification of Ethyl 2-(4-acetamidophenoxy)acetate using silica gel as the stationary phase and a hexane-ethyl acetate gradient as the mobile phase. The principles discussed are grounded in established chromatographic theory and are applicable to a range of automated flash chromatography systems.

Physicochemical Properties of Ethyl 2-(4-acetamidophenoxy)acetate

A thorough understanding of the target molecule's properties is fundamental to designing an effective purification method.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄ | [2] |

| Molecular Weight | 237.25 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar structures |

| Polarity | Moderately polar | Inferred from structure |

The presence of an ester, an amide, and an ether functional group contributes to the compound's moderate polarity, making it an ideal candidate for normal-phase chromatography on a polar stationary phase like silica gel.

Synthesis and Potential Impurities

The purification strategy is directly informed by the synthetic route and the likely impurities. A common synthesis involves the reaction of paracetamol with ethyl chloroacetate using a base like potassium carbonate in a suitable solvent such as acetone.[1]

Reaction Scheme:

Potential Impurities:

-

Unreacted Paracetamol: More polar than the desired product due to the free phenolic hydroxyl group.

-

Unreacted Ethyl Chloroacetate: Less polar than the product.

-

Potassium Carbonate and other inorganic salts: Highly polar and generally insoluble in the organic solvents used for chromatography.

-

Side-products: Potential for O-alkylation vs. N-alkylation, though O-alkylation is favored under these conditions.

Purification Workflow

The purification process follows a logical sequence from initial analysis of the crude material by Thin Layer Chromatography (TLC) to the final separation using automated flash column chromatography.

Caption: Workflow for the purification of Ethyl 2-(4-acetamidophenoxy)acetate.

Experimental Protocols

Materials and Reagents

-

Crude Ethyl 2-(4-acetamidophenoxy)acetate

-

Silica gel for flash chromatography (230-400 mesh)

-

TLC plates (silica gel 60 F₂₅₄)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (for cleaning)

-

Glass vials for fraction collection

-

Automated flash chromatography system

-

Rotary evaporator

Step 1: Thin Layer Chromatography (TLC) for Method Development

Rationale: TLC is a rapid and indispensable tool for determining the optimal mobile phase composition for column chromatography. The goal is to achieve good separation between the target compound and its impurities, with an ideal Rf value for the target compound between 0.2 and 0.4 for effective column separation.[3] A common solvent system for compounds of moderate polarity is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[4]

Protocol:

-

Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).

-

Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the dissolved crude mixture onto the baseline of the TLC plates.

-

Place the TLC plates into the developing chambers and allow the solvent front to ascend to near the top of the plate.

-

Visualize the separated spots under UV light (254 nm). The target compound should be UV active due to the aromatic ring.

-

Calculate the Rf value for each spot in each solvent system.

-

Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

-

-

Select the solvent system that provides the best separation of the target compound from impurities with an Rf value in the optimal range. For a compound of this nature, a starting point of 7:3 hexane:ethyl acetate is recommended.

| Hexane:Ethyl Acetate (v/v) | Expected Rf of Target Compound (Approximate) | Observations |

| 9:1 | < 0.1 | Little movement, too non-polar. |

| 7:3 | 0.2 - 0.3 | Good starting point for separation.[3] |

| 1:1 | 0.5 - 0.6 | May provide faster elution but potentially poorer separation from less polar impurities.[3] |

Step 2: Automated Flash Column Chromatography Protocol

Rationale: Automated flash chromatography offers significant advantages over manual setups, including higher resolution, faster run times, and reproducible results. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to ensure that less polar impurities elute first, followed by the target compound, and then the more polar impurities.[5]

Protocol:

-

Column Selection and Equilibration:

-

Based on the amount of crude material, select an appropriately sized pre-packed silica gel column. For 100-500 mg of crude product, a 12-24 g column is typically suitable.

-

Equilibrate the column with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) for several column volumes until a stable baseline is achieved on the detector.

-

-

Sample Preparation and Loading:

-

Dissolve the crude Ethyl 2-(4-acetamidophenoxy)acetate in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

-

Alternatively, for less soluble compounds, dry loading is recommended. Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a solvent, adding the silica gel, and evaporating the solvent under reduced pressure to obtain a free-flowing powder.

-

Load the prepared sample onto the column.

-

-

Chromatographic Run:

-

Mobile Phase A: Hexane

-

Mobile Phase B: Ethyl Acetate

-

Flow Rate: Dependent on column size (e.g., 18-30 mL/min for a 24 g column).

-

Detection: UV at 254 nm.

-

Gradient:

-

Initial Conditions: 5-10% B (hold for 2 column volumes). This allows for the elution of very non-polar impurities.

-

Linear Gradient: Increase from 10% B to 40% B over 10-15 column volumes. This is the primary separation range for the target compound.

-

Final Hold: Hold at 40-50% B for 2-3 column volumes to elute more polar impurities.

-

Column Wash: A final wash with a higher concentration of a more polar solvent like methanol may be necessary to remove strongly retained impurities.

-

-

-

Fraction Collection and Analysis:

-

Collect fractions based on the UV chromatogram peaks.

-

Analyze the collected fractions by TLC using the optimized solvent system from Step 1 to identify the fractions containing the pure product.

-

-

Product Isolation:

-

Combine the pure fractions.

-

Remove the solvent using a rotary evaporator to yield the purified Ethyl 2-(4-acetamidophenoxy)acetate.

-

Confirm the purity and identity of the final product using analytical techniques such as NMR and HPLC.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the mobile phase using TLC. Consider a shallower gradient. |

| Column overloading. | Reduce the amount of crude material loaded onto the column. | |

| Peak Tailing | Sample is too acidic or basic. | Add a small amount of a modifier (e.g., 0.1% acetic acid or triethylamine) to the mobile phase. |

| Sample is interacting strongly with the silica. | Consider a different stationary phase or a more polar mobile phase. | |

| Product does not elute | Mobile phase is not polar enough. | Increase the percentage of ethyl acetate in the gradient or switch to a more polar solvent system (e.g., dichloromethane/methanol). |

| Co-elution of impurities | Impurity has a similar polarity to the product. | Use a shallower gradient, a longer column, or a different solvent system to improve resolution. |

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of Ethyl 2-(4-acetamidophenoxy)acetate using automated flash column chromatography. By systematically developing the method starting with TLC and employing a well-designed gradient elution, researchers can achieve high purity of the target compound, which is essential for subsequent applications in drug development and synthesis. The principles outlined herein are broadly applicable to the purification of other moderately polar organic compounds.

References

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. 2022. Available at: [Link]

-

Synthesis of Ethyl 2-(4-acetamidophenoxy)propanoate. PrepChem. Available at: [Link][6]

-

PubChem Compound Summary for CID 309738, Ethyl 2-(4-acetamidophenoxy)acetate. National Center for Biotechnology Information. Available at: [Link][2]

-

Synthesis and Antimicrobial Activity of New Synthesized Paracetamol Derivatives and Their Acyclic Nucleoside Analogues. International Journal of Scientific and Research Publications. 2013. Available at: [Link][1]

-

Which sample solvents work best with normal-phase flash column chromatography? Biotage. 2023. Available at: [Link][7]

-

Thin Layer Chromatography. University of California, Los Angeles, Department of Chemistry and Biochemistry. Available at: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 2025. Available at: [Link][5]

-

Thin Layer Chromatography (TLC) of Tb3 Compound... ResearchGate. Available at: [Link][3]

-

Day 3 Procedure - Thin-layer Chromatography. Chemistry LibreTexts. 2020. Available at: [Link][8]

Sources

- 1. ijsrp.org [ijsrp.org]

- 2. Ethyl 2-(4-acetamidophenoxy)acetate | C12H15NO4 | CID 309738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. community.wvu.edu [community.wvu.edu]

- 5. orgsyn.org [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. biotage.com [biotage.com]

- 8. chem.libretexts.org [chem.libretexts.org]

"Ethyl 2-(4-acetamidophenoxy)acetate" derivatization for biological assays

An Application Guide for the Derivatization of Ethyl 2-(4-acetamidophenoxy)acetate for Advanced Biological Assays

Authored by a Senior Application Scientist

Abstract

Ethyl 2-(4-acetamidophenoxy)acetate is a molecule of significant interest due to its structural relationship to Acetaminophen (Paracetamol), a widely used analgesic and antipyretic agent.[1][2] This relationship suggests a potential for related biological activities and makes it a compelling scaffold for chemical probe development. However, the native compound lacks the necessary functionalities for direct application in many modern biological assays, which require methods for detection, visualization, or affinity-based capture. This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of Ethyl 2-(4-acetamidophenoxy)acetate. We will explore the chemical logic behind converting the parent molecule into versatile intermediates and their subsequent conjugation to reporter tags, such as fluorophores and biotin, enabling a wide range of applications in cell biology and drug discovery.

Introduction: The Rationale for Derivatization

The core structure of Ethyl 2-(4-acetamidophenoxy)acetate, with its acetamide and ethyl ester moieties, presents specific handles for chemical modification.[3] Derivatization is the process of chemically modifying a compound to introduce new properties or functional groups, making it suitable for specific analytical or biological applications.[4][5] For a compound like Ethyl 2-(4-acetamidophenoxy)acetate, the primary motivations for derivatization are:

-

Introduction of Reporter Groups: To track the molecule within biological systems, it can be tagged with fluorescent dyes for cellular imaging or with affinity labels like biotin for pull-down assays.

-

Creation of Bioconjugates: The molecule can be linked to larger biomolecules, such as proteins, to generate immunogens for antibody production or to create targeted drug delivery systems.

-

Development of Analytical Reagents: Derivatization can enable the quantification of the compound in complex biological matrices through techniques like HPLC or immunoassays.[6][7]

The most strategic and versatile approach for derivatizing this molecule begins with the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This acid then serves as a universal anchor point for subsequent conjugation reactions.

Core Derivatization Strategy: From Ester to Versatile Carboxylic Acid

The ethyl ester of the parent compound is the most accessible functional group for modification. Base-catalyzed hydrolysis provides a clean and efficient route to convert the relatively inert ester into a highly reactive carboxylic acid. This two-step process is the foundation for creating a wide array of functional probes.

Caption: Core two-step derivatization workflow.

Protocol 1: Synthesis of 2-(4-acetamidophenoxy)acetic acid

This protocol details the saponification (base-catalyzed hydrolysis) of the ethyl ester. The resulting carboxylic acid is a critical building block for further derivatization.

Rationale: Lithium hydroxide (LiOH) is often preferred for ester hydrolysis as it can be effective at room temperature, minimizing potential side reactions that might occur at higher temperatures with stronger bases like NaOH. The reaction progress is monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

Materials:

-

Ethyl 2-(4-acetamidophenoxy)acetate (MW: 237.25 g/mol )[3]

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

TLC mobile phase (e.g., 10% Methanol in Dichloromethane)

Procedure:

-

Dissolution: Dissolve Ethyl 2-(4-acetamidophenoxy)acetate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio). A typical concentration would be 0.1 M.

-

Addition of Base: Add LiOH·H₂O (1.5 eq) to the solution. Ensure it dissolves completely.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC every 30-60 minutes. The product spot (carboxylic acid) will be more polar (lower Rf) than the starting material (ester). The reaction is typically complete within 2-4 hours.

-

Quenching and Acidification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and then acidify to pH 2-3 by slowly adding 1 M HCl. A white precipitate of the carboxylic acid product should form.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them once with water, followed by once with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(4-acetamidophenoxy)acetic acid. The product can be further purified by recrystallization if necessary.

| Parameter | Recommended Condition | Rationale |

| Solvent | THF/Water mixture | Ensures solubility of both the nonpolar ester and the ionic hydroxide. |

| Base | LiOH·H₂O (1.5 eq) | Mild conditions, reduces risk of amide hydrolysis. Excess ensures reaction completion. |

| Temperature | Room Temperature | Sufficient for hydrolysis without degrading the product. |

| pH at Workup | 2-3 | Ensures complete protonation of the carboxylate to the neutral carboxylic acid for efficient extraction into an organic solvent. |

Conjugation to Biological Probes via Amide Coupling

With the carboxylic acid intermediate in hand, the next step is to conjugate it to a molecule of interest that contains a primary amine. This is most reliably achieved using carbodiimide chemistry, specifically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide).

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in water and can hydrolyze back to the carboxylic acid. NHS reacts with the intermediate to form a more stable NHS-ester, which then efficiently reacts with a primary amine to form a stable amide bond.

Protocol 2: General Procedure for EDC/NHS Amide Coupling

This protocol describes the conjugation of the synthesized carboxylic acid to an amine-containing reporter molecule (e.g., a fluorescent dye-amine, biotin-amine).

Materials:

-

2-(4-acetamidophenoxy)acetic acid (from Protocol 1)

-

EDC Hydrochloride

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Amine-containing molecule (e.g., Biotin-PEG-Amine, Fluorescein-amine)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Phosphate-Buffered Saline (PBS) for purification

Procedure:

-

Activation of Carboxylic Acid: In an anhydrous solvent (DMF or DMSO), dissolve 2-(4-acetamidophenoxy)acetic acid (1.0 eq), NHS (1.2 eq), and EDC (1.2 eq). Stir the mixture at room temperature for 30-60 minutes to form the NHS-ester.

-

Coupling Reaction: In a separate tube, dissolve the amine-containing molecule (1.0-1.1 eq) in anhydrous DMF. If the amine is a hydrochloride salt, add DIPEA (2.0 eq) to act as a non-nucleophilic base.

-

Combine and React: Add the activated NHS-ester solution from step 1 to the amine solution from step 2. Let the reaction proceed at room temperature for 4-12 hours or overnight.

-

Purification: The purification method will depend on the nature of the final product. For large molecules, dialysis or size-exclusion chromatography can be used. For smaller molecules, Reverse-Phase HPLC is the method of choice to separate the final conjugate from unreacted starting materials and byproducts.

Applications in Biological Assays

The derivatized probes can now be used in a variety of powerful biological experiments.

Application 1: Visualizing Cellular Uptake with a Fluorescent Probe